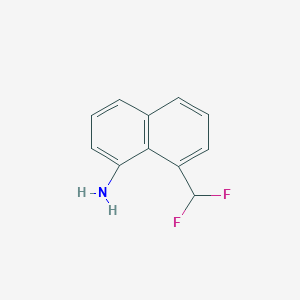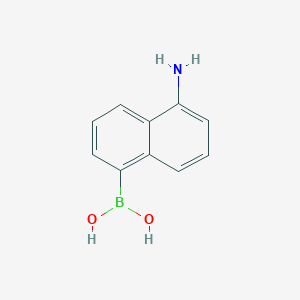
(5-Aminonaphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (5-Aminonaftalen-1-il)borónico es un compuesto orgánico que pertenece a la clase de los ácidos borónicos. Estos compuestos se caracterizan por la presencia de un átomo de boro enlazado a un oxígeno y un grupo hidroxilo. La estructura del ácido (5-Aminonaftalen-1-il)borónico incluye un anillo de naftaleno sustituido con un grupo amino en la posición 5 y un grupo ácido borónico en la posición 1.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que implica la reacción de un derivado de naftaleno halogenado con un ácido borónico o un éster de boronato en presencia de un catalizador de paladio y una base . Las condiciones de reacción son generalmente suaves, y el proceso es altamente eficiente, lo que lo hace adecuado para la síntesis a gran escala.
Métodos de Producción Industrial: La producción industrial del ácido (5-Aminonaftalen-1-il)borónico puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se puede lograr mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido (5-Aminonaftalen-1-il)borónico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo ácido borónico se puede oxidar para formar ésteres borónicos o boratos.
Reducción: El grupo amino se puede reducir para formar las aminas correspondientes.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o los perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Sustitución: Los catalizadores de paladio y las bases como el carbonato de potasio o el hidróxido de sodio se utilizan en las reacciones de acoplamiento.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen ésteres borónicos, naftalenos sustituidos y varios derivados de amina.
Aplicaciones Científicas De Investigación
El ácido (5-Aminonaftalen-1-il)borónico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido (5-Aminonaftalen-1-il)borónico implica su capacidad para formar enlaces covalentes reversibles con dioles y otros nucleófilos. Esta propiedad se aprovecha en diversas aplicaciones, como el desarrollo de sensores e inhibidores enzimáticos. El grupo ácido borónico puede interactuar con los grupos hidroxilo de las biomoléculas, lo que lleva a la formación de complejos estables que pueden modular la actividad biológica .
Compuestos Similares:
Ácido Fenilborónico: Similar en estructura, pero carece del anillo de naftaleno.
Ácido (3-Aminonaftalen-1-il)borónico: Estructura similar, pero con el grupo amino en la posición 3.
Ácido (2-Aminonaftalen-1-il)borónico: Estructura similar, pero con el grupo amino en la posición 2.
Singularidad: El ácido (5-Aminonaftalen-1-il)borónico es único debido a la posición específica de los grupos amino y ácido borónico en el anillo de naftaleno, lo que confiere una reactividad química y una actividad biológica distintas. Esto lo hace particularmente útil en aplicaciones que requieren unión y reactividad selectivas.
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the naphthalene ring.
(3-Aminonaphthalen-1-yl)boronic Acid: Similar structure but with the amino group at the 3-position.
(2-Aminonaphthalen-1-yl)boronic Acid: Similar structure but with the amino group at the 2-position.
Uniqueness: (5-Aminonaphthalen-1-yl)boronic acid is unique due to the specific positioning of the amino and boronic acid groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective binding and reactivity.
Propiedades
Número CAS |
882527-38-0 |
|---|---|
Fórmula molecular |
C10H10BNO2 |
Peso molecular |
187.00 g/mol |
Nombre IUPAC |
(5-aminonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H,12H2 |
Clave InChI |
UUUJTFIJGLQUDP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=C(C2=CC=C1)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



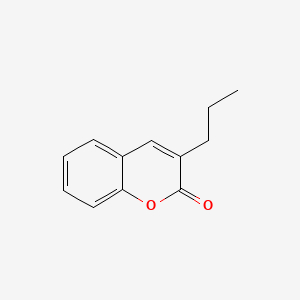
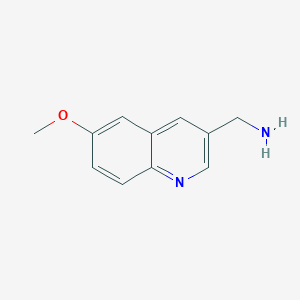
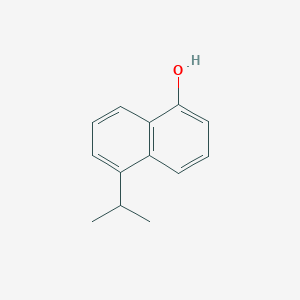
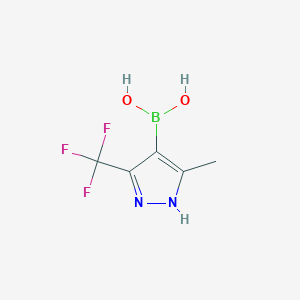



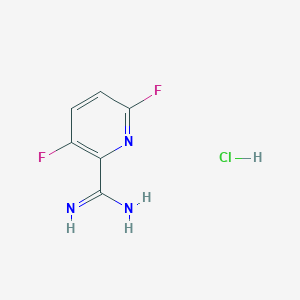
![5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11905905.png)
![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)

